Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase Multimerization vs. Catalytic Strand Transfer
Pirmitegravir (STP0404) is an allosteric HIV-1 integrase inhibitor (ALLINI) that binds to the LEDGF/p75 pocket, inducing aberrant hyper-multimerization of integrase and preventing viral RNA packaging [1]. In contrast, integrase strand transfer inhibitors (INSTIs) like dolutegravir and bictegravir inhibit the catalytic strand transfer activity of integrase [2]. This mechanistic divergence is absolute: pirmitegravir does not inhibit strand transfer, and INSTIs do not induce hyper-multimerization [1]. The functional consequence is that pirmitegravir yields non-infectious viral particles, whereas INSTIs block integration of viral DNA [1].
| Evidence Dimension | Mechanism of HIV-1 Integrase Inhibition |
|---|---|
| Target Compound Data | Allosteric inhibition; induces integrase hyper-multimerization; blocks viral RNA packaging |
| Comparator Or Baseline | INSTIs (dolutegravir, bictegravir): Catalytic inhibition; block strand transfer |
| Quantified Difference | Not applicable (qualitative mechanistic divergence) |
| Conditions | Biochemical and cell-based assays |
Why This Matters
Researchers seeking to dissect the non-catalytic roles of HIV-1 integrase or evaluate novel combination regimens must use pirmitegravir, as INSTIs cannot serve as mechanistic substitutes.
- [1] Dinh T, Tber Z, Rey JS, et al. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor pirmitegravir. mBio. 2024;15(11):e0046524. doi:10.1128/mbio.00465-24 View Source
- [2] ST Pharm's Pirmitegravir Shows First Clinical Proof of Concept for Novel HIV Drug Class. Trial MedPath. 2025. View Source
